1-Isothiocyanatoethylcyclohexane
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Overview
Description
1-Isothiocyanatoethylcyclohexane is an organic compound with the molecular formula C9H15NS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanatoethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of a desulfurizing agent such as cyanuric acid . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanatoethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or thioureas.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines and thioureas.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
1-Isothiocyanatoethylcyclohexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isothiocyanatoethylcyclohexane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, leading to the disruption of essential biochemical pathways . Additionally, its ability to form adducts with proteins makes it useful in protein labeling and detection studies .
Comparison with Similar Compounds
- Cyclohexyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Comparison: 1-Isothiocyanatoethylcyclohexane is unique due to its specific structure, which combines the cyclohexane ring with an ethyl isothiocyanate group. This structural feature imparts distinct reactivity and biological activity compared to other isothiocyanates. For instance, cyclohexyl isothiocyanate lacks the ethyl group, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-isothiocyanatoethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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